Pentopril

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

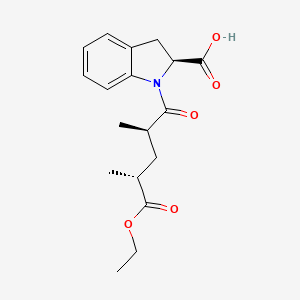

Le pentopril peut être synthétisé par éthanolyse de l'anhydride 2,4-diméthylglutarique, ce qui donne le monoester éthylique de l'acide 2,4-diméthylglutarique. Cet intermédiaire est ensuite mis à réagir avec le chlorure d'oxalyle pour former le monochlorure d'acyle, qui est ensuite condensé avec l'acide indoline-2-carboxylique . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais à plus grande échelle, assurant la pureté et l'optimisation du rendement.

Analyse Des Réactions Chimiques

Le pentopril subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : In vivo, le this compound est hydrolysé en sa forme active, CGS 13934.

Oxydation et réduction : Ces réactions sont moins fréquentes pour le this compound, mais peuvent se produire dans des conditions spécifiques.

Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure d'oxalyle pour l'acylation et divers nucléophiles pour les réactions de substitution. Le principal produit formé par l'hydrolyse du this compound est le CGS 13934 .

Applications De Recherche Scientifique

Le pentopril a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l'ECA et leurs voies de synthèse.

Biologie : Investigated for its effects on the renin-angiotensin system and its role in regulating blood pressure.

Médecine : Développé pour le traitement de l'hypertension artérielle et de l'insuffisance cardiaque congestive.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement d'inhibiteurs de l'ECA et de composés apparentés.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur . En inhibant cette enzyme, le this compound réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle . Les cibles moléculaires impliquées comprennent l'enzyme ECA et le système rénine-angiotensine-aldostérone .

Mécanisme D'action

Pentopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system .

Comparaison Avec Des Composés Similaires

Le pentopril est similaire à d'autres inhibiteurs de l'ECA tels que le perindopril, le ramipril et le captopril . il est unique dans sa structure spécifique et la voie de synthèse particulière utilisée pour sa production . Contrairement au captopril, qui contient un groupe thiol, le this compound et ses analogues sont des inhibiteurs de l'ECA non thiols . Cette différence structurelle peut influencer leurs propriétés pharmacocinétiques et leurs applications cliniques.

Composés similaires

- Perindopril

- Ramipril

- Captopril

- Enalapril

La particularité du this compound réside dans sa structure spécifique de dérivé de l'acide l-glutarylindoline-2 (S)-carboxylique, qui le distingue des autres inhibiteurs de l'ECA .

Propriétés

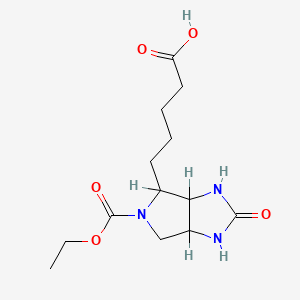

Numéro CAS |

82924-03-6 |

|---|---|

Formule moléculaire |

C18H23NO5 |

Poids moléculaire |

333.4 g/mol |

Nom IUPAC |

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1 |

Clé InChI |

NVXFXLSOGLFXKQ-JMSVASOKSA-N |

SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

SMILES isomérique |

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |

SMILES canonique |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Synonymes |

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid CGS 13945 CGS-13945 pentopril |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

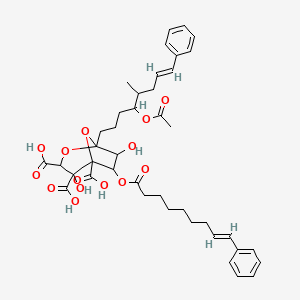

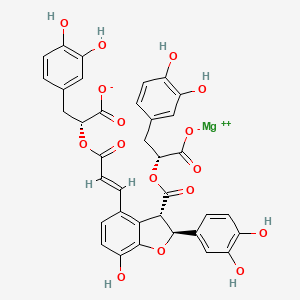

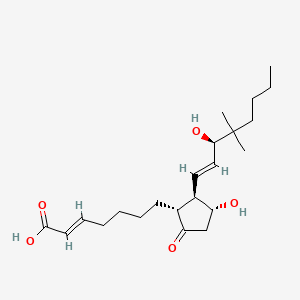

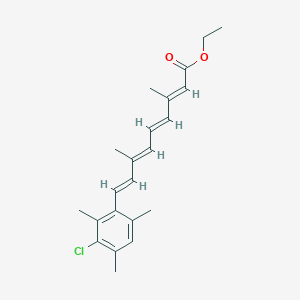

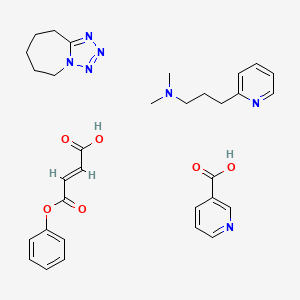

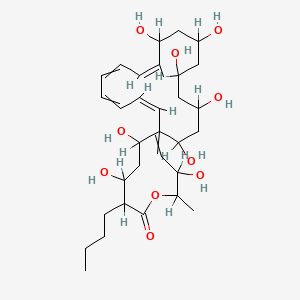

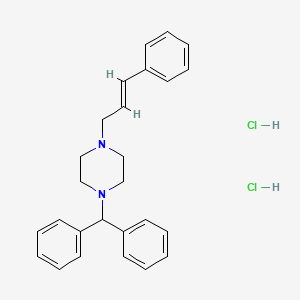

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate](/img/structure/B1239961.png)

![(Z)-But-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1239969.png)